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Compound of Interest

Compound Name: 7-Nitroisoquinolin-1(2H)-one

Cat. No.: B1589378 Get Quote

The isoquinolin-1(2H)-one core is a privileged heterocyclic scaffold that is a cornerstone in

medicinal chemistry and natural product synthesis.[1][2] Its rigid, planar structure serves as an

excellent framework for developing pharmacologically active agents. Compounds featuring this

moiety have demonstrated a vast spectrum of biological activities, including antitumor,

antimicrobial, and anti-inflammatory properties.[1][3] A particularly significant application of the

isoquinolinone scaffold has been in the development of inhibitors for Poly(ADP-ribose)

polymerase (PARP), a critical enzyme in DNA repair pathways.[4][5][6]

Within this important class of molecules, positional isomers can exhibit vastly different

physicochemical properties and biological potencies. This guide provides a detailed

comparative study of two key nitro-substituted isomers: 7-Nitroisoquinolin-1(2H)-one and 5-

Nitroisoquinolin-1(2H)-one. By examining their chemical properties, synthesis, and biological

activities, we aim to provide researchers, scientists, and drug development professionals with

the critical insights needed to select the appropriate isomer for their research and development

endeavors. The positioning of the electron-withdrawing nitro group has profound implications

for the molecule's electronic distribution, hydrogen bonding potential, and ultimately, its

interaction with biological targets.

Physicochemical Properties: A Head-to-Head
Comparison
The seemingly subtle shift of the nitro group from the 5-position to the 7-position on the

isoquinolinone ring results in distinct physical properties. These differences, particularly in
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melting point and polarity, can influence solubility, crystallinity, and formulation characteristics.

Property
7-Nitroisoquinolin-1(2H)-
one

5-Nitroisoquinolin-1(2H)-
one

Molecular Formula C₉H₆N₂O₃ C₉H₆N₂O₃

Molecular Weight 190.16 g/mol [7] 190.16 g/mol [8]

CAS Number 20141-83-7[7] 82827-08-5[8]

Melting Point Not specified 252-254 °C[8][9]

Topological Polar Surface Area

(TPSA)
76 Å²[7] 74.9 Å²[9]

LogP 1.4363[7] 1.2[9]

Appearance Not specified Powder/Crystal

Note: Data is compiled from various chemical supplier and database entries. Experimental

verification is recommended.

The higher melting point of the 5-nitro isomer suggests a more stable crystal lattice structure

compared to the 7-nitro isomer. The slight differences in TPSA and LogP indicate subtle

variations in polarity and lipophilicity, which can impact cell membrane permeability and target

engagement.

Synthesis Strategies: Constructing the Core
Isomers
The synthesis of isoquinolin-1(2H)-ones can be achieved through various methods, with

modern approaches focusing on efficiency and atom economy.[2] Metal-free, direct

intramolecular C-H/N-H functionalization represents a state-of-the-art method for constructing

the core ring system.[10]

The specific introduction of the nitro group at either the 5- or 7-position typically relies on the

nitration of a suitable isoquinoline precursor, followed by functional group manipulations to yield
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the final isoquinolinone. The choice of starting material and nitrating conditions is critical for

achieving regioselectivity.

General Synthesis Workflow

Isoquinoline or
Homophthalic Anhydride Precursor

Regioselective Nitration
(e.g., HNO₃/H₂SO₄)

Intermediate
(e.g., 5- or 7-Nitroisoquinoline)

Conversion to Isoquinolinone
(e.g., Oxidation, Hydrolysis)

Target Isomer
(5- or 7-Nitroisoquinolin-1(2H)-one)

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of nitroisoquinolinone isomers.

Biological Activity: PARP Inhibition and Anticancer
Potential
The isoquinolinone scaffold is a well-established pharmacophore for the inhibition of Poly(ADP-

ribose) polymerase (PARP).[4][11] PARP enzymes, particularly PARP-1, are central to the

cellular response to DNA damage.[6] In cancer cells with deficient DNA repair pathways (e.g.,
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those with BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and

ultimately, cell death—a concept known as synthetic lethality.

Mechanism of Action: Blocking the DNA Damage
Response
Upon sensing a single-strand DNA break, PARP-1 binds to the damaged site and catalyzes the

synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This

PARylation process serves as a scaffold to recruit other DNA repair proteins. PARP inhibitors,

including isoquinolinone derivatives, act by binding to the catalytic domain of PARP, preventing

the synthesis of PAR chains and trapping PARP on the DNA. This stalls the repair process,

leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks.

PARP-1 Mediated DNA Repair Pathway
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Caption: The role of PARP-1 in DNA repair and its inhibition by isoquinolinones.

While direct comparative IC₅₀ data for 7-Nitroisoquinolin-1(2H)-one and 5-Nitroisoquinolin-

1(2H)-one is not readily available in the public literature, structure-activity relationship (SAR)

studies on related compounds suggest that the placement and nature of substituents on the

isoquinolinone ring are critical for potency. It is plausible that the different electronic and steric

profiles of the 5-nitro and 7-nitro isomers lead to differential binding affinities within the PARP
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catalytic pocket. For instance, derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione

have shown potent antitumor activity against a range of cancer cell lines, with IC₅₀ values in the

micromolar range.[12] This highlights the potential of the 5-nitro substitution pattern in

designing effective anticancer agents.

Experimental Protocols: Evaluating PARP-1
Inhibition
To empirically determine and compare the inhibitory potential of these two isomers, a robust in

vitro assay is essential. Below is a representative protocol for a biochemical PARP-1 inhibition

assay.

Protocol: In Vitro PARP-1 Chemiluminescent Assay
Objective: To quantify the inhibitory effect of 7-Nitroisoquinolin-1(2H)-one and 5-

Nitroisoquinolin-1(2H)-one on PARP-1 enzymatic activity.

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone

proteins, a direct product of PARP-1 activity. The biotinylated histones are then captured on a

streptavidin-coated plate and detected using a primary antibody against PAR and a secondary

HRP-conjugated antibody, generating a chemiluminescent signal.

Materials:

Recombinant Human PARP-1 Enzyme

Histone Proteins (H1)

Activated DNA (with single-strand breaks)

PARP-1 Assay Buffer

NAD+ and Biotinylated-NAD+

Streptavidin-coated 96-well plates (white)

Anti-PAR Monoclonal Antibody
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HRP-conjugated Secondary Antibody

Chemiluminescent Substrate

Test Compounds (7- and 5-Nitroisoquinolin-1(2H)-one dissolved in DMSO)

Known PARP Inhibitor (e.g., Olaparib) as a positive control

Procedure:

Compound Preparation: Prepare a serial dilution of each test compound and the positive

control in PARP-1 assay buffer. Include a DMSO-only vehicle control.

Reaction Setup: To each well of the 96-well plate, add:

5 µL of diluted test compound, control, or vehicle.

20 µL of PARP-1 enzyme cocktail (containing PARP-1, histones, and activated DNA in

assay buffer).

Initiate Reaction: Add 25 µL of NAD+/Biotinylated-NAD+ mixture to each well to start the

enzymatic reaction.

Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

Washing: Wash the plate 3 times with wash buffer to remove unincorporated reagents.

Antibody Incubation: Add diluted Anti-PAR antibody and incubate for 60 minutes. Wash the

plate.

Secondary Antibody Incubation: Add diluted HRP-conjugated secondary antibody and

incubate for 30 minutes. Wash the plate.

Signal Detection: Add chemiluminescent substrate and immediately measure the

luminescence using a plate reader.

Data Analysis:
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Subtract background (no enzyme) from all readings.

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0%

activity).

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a

four-parameter logistic curve to determine the IC₅₀ value for each compound.
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Caption: Experimental workflow for the in vitro PARP-1 inhibition assay.
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Conclusion and Future Perspectives
Both 7-Nitroisoquinolin-1(2H)-one and 5-Nitroisoquinolin-1(2H)-one are valuable chemical

entities built upon the potent isoquinolinone scaffold. The key distinction lies in the placement

of the nitro group, which influences their physicochemical properties and likely their biological

potency as PARP inhibitors. The 5-nitro isomer, based on data from related compounds, shows

significant promise as a template for anticancer agents.

Future research should focus on:

Direct Biological Comparison: Performing head-to-head in vitro and cell-based assays (as

described above) to definitively quantify the PARP inhibitory and antiproliferative activities of

both isomers.

Co-crystallization Studies: Obtaining crystal structures of both compounds in complex with

the PARP-1 catalytic domain to elucidate the specific molecular interactions that drive

binding affinity and to explain any observed differences in potency.

SAR Expansion: Synthesizing and testing additional derivatives of both isomers to build a

comprehensive structure-activity relationship model that can guide the design of next-

generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

In Vivo Evaluation: Advancing the most promising isomer or its optimized derivatives into

preclinical animal models of cancer to assess in vivo efficacy, safety, and pharmacokinetics.

By systematically addressing these areas, the scientific community can fully harness the

therapeutic potential of these nitroisoquinolinone isomers in the development of novel

therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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